Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

Overview

Description

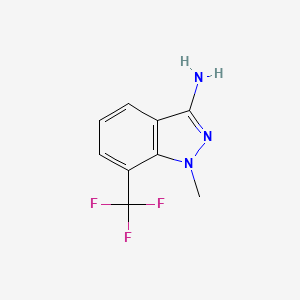

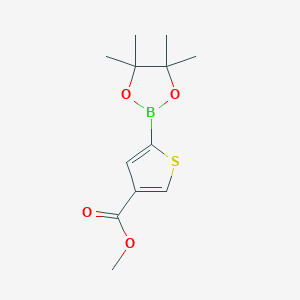

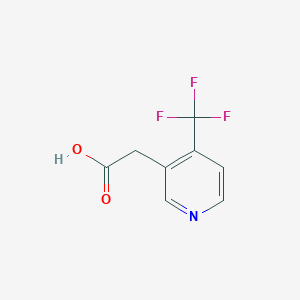

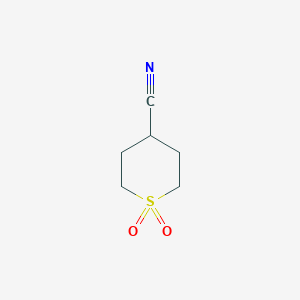

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a chemical compound with the molecular formula C6H9NO2S . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 159.21 .Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study by Santilli, Scotese, and Yurchenco (1975) demonstrated the synthesis of a series of compounds, including carbonitriles, which were initially evaluated for their antibacterial properties against Escherichia coli and other gram-negative bacterial pathogenic infections in mice. Although this study does not directly mention Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide, it highlights the importance of carbonitriles in antibacterial research, suggesting potential applications in the development of new antibacterial agents Santilli, A. A., Scotese, A., & Yurchenco, J. A. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-1041.

Control of Schistosomiasis

Sayed et al. (2008) identified oxadiazole 2-oxides, which share a structural similarity with this compound, as new drug leads for the control of schistosomiasis. These compounds showed promising results in inhibiting the enzyme thioredoxin glutathione reductase (TGR) and reducing worm burdens in infected mice, presenting a potential application in the treatment of schistosomiasis Sayed, A. A., Simeonov, A., Thomas, C. J., Inglese, J., Austin, C., & Williams, D. L. (2008). Identification of oxadiazoles as new drug leads for the control of schistosomiasis. Nature Medicine, 14, 407-412.

Pharmacokinetics in Glaucoma Treatment

Research by Lin, Ulm, and Los (1991) on the pharmacokinetics of MK-927, a potent carbonic anhydrase inhibitor, provides insights into the metabolic behavior of sulfur-containing compounds similar to this compound. This study, while not directly related, suggests potential applications in the development of treatments for conditions like glaucoma Lin, J., Ulm, E., & Los, L. (1991). Dose-dependent stereopharmacokinetics of 5,6-dihydro-4H-4(isobutylamino)thieno(2,3-B)thiopyran-2-sulfonamide-7,7 -dioxide, a potent carbonic anhydrase inhibitor, in rats. Drug Metabolism and Disposition: The Biological Fate of Chemicals, 19(1), 233-238.

Toxicokinetics and Tissue Distribution

Payen et al. (2015) conducted a study on the toxicokinetics and tissue distribution of (E)-1,1,4,4-tetramethyl-2-tetrazene, a compound that, like this compound, involves complex nitrogen and sulfur chemistry. This research provides valuable data on the behavior of such compounds in biological systems, potentially guiding the safety assessment of this compound in various applications Payen, L., Honorat, M., Bouard, C., Michel Jacob, G., Terreux, R., Delalu, H., Labarthe, É., & Guitton, J. (2015). Quantification and kinetic study in plasma and tissues of (E)-1,1,4,4-tetramethyl-2-tetrazene, a liquid propellant and a transformation product of 1,1-dimethyl hydrazine. Analytical and Bioanalytical Chemistry, 407, 6721-6729.

Safety and Hazards

The safety information for Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Immediately call a poison center/doctor .

Properties

IUPAC Name |

1,1-dioxothiane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLYUZZMZKUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.